molecular formula C16H14N2O3 B069764 Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)- CAS No. 180537-79-5

Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-

Cat. No. B069764
M. Wt: 282.29 g/mol
InChI Key: RVCUELSHYQMXQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-” is represented by the formula C16H14N2O3 . It is also known by the synonyms “2-(6-Methyl)pyridyl amide of benzoylpyruvic acid” and "N-(6-methylpyridin-2-yl)-2,4-dioxo-4-phenylbutanamide" .

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2,4-dioxo-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-5-9-15(17-11)18-16(21)14(20)10-13(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCUELSHYQMXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170983
Record name Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-

CAS RN

180537-79-5
Record name Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180537795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanamide, alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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